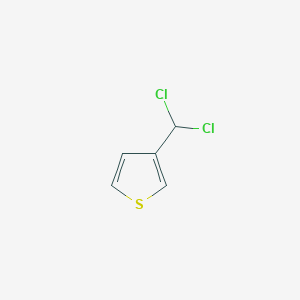

3-(dichloromethyl)thiophene

Description

Contextualization of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic chemistry. britannica.comwikipedia.org Its aromatic nature, resulting from the delocalization of π-electrons, imparts a stability comparable to that of benzene (B151609). numberanalytics.com This inherent stability, coupled with the reactivity of the thiophene ring, makes it a versatile building block in the synthesis of a wide range of organic molecules. numberanalytics.com

Thiophene and its derivatives are not merely laboratory curiosities; they are integral components in numerous applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrroij.com In medicinal chemistry, the thiophene nucleus is recognized as a "privileged pharmacophore," frequently appearing in the structures of FDA-approved drugs. nih.gov The isosteric relationship between the thiophene ring and the benzene ring allows for the substitution of one for the other in biologically active compounds, often without a loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.orgrroij.com

The rich chemistry of thiophenes stems from their ability to undergo a variety of chemical transformations. Electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and functionalization at various positions on the ring provide chemists with a powerful toolkit for molecular design and construction. numberanalytics.com This versatility has cemented the position of thiophene heterocycles as indispensable scaffolds in the ongoing quest for new and improved functional molecules.

Significance of Halomethyl Functionalities in Advanced Synthetic Intermediates

Halomethyl groups, particularly chloromethyl and dichloromethyl functionalities, are highly valuable reactive handles in organic synthesis. google.comgoogle.com Their presence on an aromatic or heterocyclic ring transforms the parent molecule into a versatile synthetic intermediate, capable of participating in a wide array of subsequent chemical reactions. The carbon-halogen bond in a halomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for numerous substitution reactions, allowing for the introduction of a diverse range of functional groups. thieme-connect.de

The dichloromethyl group, as found in 3-(dichloromethyl)thiophene, offers a unique set of reactive possibilities. It can be a precursor to aldehydes through hydrolysis or participate in dehalogenative coupling reactions. rsc.org The electrophilicity of the dichloromethyl group plays a crucial role in the biological activity of some molecules, suggesting its importance in the design of new antimicrobial agents. jst.go.jpnih.gov Furthermore, the presence of two halogen atoms can influence the electronic properties of the molecule, affecting its reactivity and stability. vulcanchem.com

In the context of advanced synthetic intermediates, halomethylated compounds serve as key building blocks for the construction of more complex molecular frameworks. They are instrumental in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. google.comnbinno.com The ability to precisely introduce and manipulate halomethyl functionalities is therefore a critical skill in modern synthetic organic chemistry.

Historical Development and Evolution of Research on Substituted Thiophenes

The history of thiophene chemistry began in 1882 when Victor Meyer discovered it as a contaminant in benzene derived from coal tar. wikipedia.orgderpharmachemica.com Initially, the blue dye formation with isatin (B1672199) and sulfuric acid was attributed to benzene itself, but Meyer correctly identified thiophene as the responsible compound. rroij.comderpharmachemica.com This discovery marked the beginning of extensive research into the properties and reactivity of this new heterocyclic system.

Early research focused on understanding the fundamental chemistry of thiophene, including its aromatic character and its propensity to undergo electrophilic substitution reactions, much like benzene. wikipedia.org The development of synthetic methods to prepare thiophene and its derivatives, such as the Paal-Knorr synthesis, further fueled exploration in this area. wikipedia.orgnih.gov

Over the decades, research on substituted thiophenes has evolved significantly. The initial focus on basic reactivity has expanded to encompass a broad spectrum of applications. The mid-20th century saw the incorporation of thiophene moieties into pharmaceuticals and dyes. More recently, the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex thiophene-containing molecules. numberanalytics.com This has opened up new avenues for the creation of advanced materials, such as conductive polymers and organic electronics, where the unique electronic properties of the thiophene ring are exploited. numberanalytics.com The study of substituted thiophenes continues to be a vibrant and rapidly advancing field of chemical research.

Current Research Trajectories and Academic Contributions to Dichloromethylthiophene Chemistry

Current research involving dichloromethylthiophenes is multifaceted, spanning synthetic methodology, mechanistic studies, and materials science. A significant area of investigation is the use of dichloromethylthiophenes as precursors for the synthesis of novel and complex molecules. For instance, the reaction of dichloromethylthiophenes with phosphorus pentachloride can yield unstable but synthetically useful intermediates. rsc.org

Researchers are actively exploring the dehalogenative coupling of dichloromethylthiophenes as a route to form new carbon-carbon bonds. Flash vacuum pyrolysis (FVP) over magnesium has been shown to induce dehalogenative condensation, leading to the formation of benzodithiophenes, sometimes involving unexpected rearrangements. rsc.org These studies not only provide new synthetic pathways but also offer insights into the reaction mechanisms, which may involve radical intermediates.

Furthermore, the reactivity of the dichloromethyl group itself is a subject of ongoing study. Its conversion to other functional groups, such as aldehydes, or its participation in the formation of carbenes, opens up diverse synthetic possibilities. researchgate.net The synthesis of various substituted dichloromethylthiophenes, such as 2,5-dichloro-3-(chloromethyl)thiophene, highlights the continued interest in creating a library of functionalized thiophene building blocks for various applications. chemicalbook.com Academic contributions in this area often involve the development of novel synthetic routes, characterization of new compounds, and exploration of their potential applications in areas like organic electronics and medicinal chemistry.

Compound Information

| Compound Name |

| This compound |

| Benzene |

| Lornoxicam |

| Piroxicam |

| 2,5-Dichloro-3-(chloromethyl)thiophene |

| Phosphorus pentachloride |

| Magnesium |

| Benzodithiophene |

| Isatin |

| Sulfuric acid |

Interactive Data Table: Properties of Thiophene

| Property | Value |

| Molecular Formula | C4H4S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Density | 1.051 g/mL |

| Melting Point | -38 °C |

| Boiling Point | 84 °C |

| CAS Number | 110-02-1 |

Interactive Data Table: Properties of 3-(Chloromethyl)thiophene

| Property | Value |

| Molecular Formula | C5H5ClS |

| Molar Mass | 132.61 g/mol |

| IUPAC Name | 3-(chloromethyl)thiophene |

| CAS Number | 2746-23-8 |

| Synonyms | 3-Thenyl chloride, 3-Chloromethylthiophene |

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2S |

|---|---|

Molecular Weight |

167.06 g/mol |

IUPAC Name |

3-(dichloromethyl)thiophene |

InChI |

InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |

InChI Key |

NYTVKFHUEKVQGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Dichloromethyl Thiophene

Nucleophilic Substitution Reactions of the Dichloromethyl Group

The dichloromethyl group, being attached to an aromatic ring, behaves similarly to a benzylic halide. This position makes it amenable to nucleophilic substitution reactions where the chlorine atoms act as leaving groups.

Mechanisms of Halogen Replacement in Halomethyl Thiophenes

Halogen replacement at the carbon atom adjacent to the thiophene (B33073) ring can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, analogous to benzylic halides. spcmc.ac.inucalgary.ca The preferred pathway is influenced by the reaction conditions, the nature of the nucleophile, and the stability of any intermediates.

SN1 Mechanism: This mechanism involves a two-step process starting with the departure of a chloride ion to form a carbocation intermediate. This thienyl-stabilized carbocation is resonance-stabilized, as the positive charge can be delocalized into the π-electron system of the thiophene ring. spcmc.ac.in This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable, particularly with weak nucleophiles or in polar, ionizing solvents. libretexts.orgyoutube.com

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. This pathway is favored by strong nucleophiles and is also influenced by steric factors around the reaction center. spcmc.ac.inyoutube.com For primary benzylic-type halides, the SN2 pathway is often competitive or dominant. ucalgary.ca The electronic properties of the thiophene ring can also stabilize the transition state of the SN2 reaction, accelerating the rate. spcmc.ac.in

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The electrophilic carbon of the dichloromethyl group readily reacts with a variety of nucleophiles. Nitrogen and sulfur nucleophiles, such as amines and thiols, are effective for displacing the chloride ions. libretexts.org

Reactivity with Amines: Primary and secondary amines can act as nucleophiles to displace one or both chlorine atoms, leading to the formation of new carbon-nitrogen bonds. These reactions typically proceed via an SN2 mechanism, especially with primary and secondary halides, to yield the corresponding aminomethylthiophene derivatives. libretexts.org The basicity and nucleophilicity of the amine play a crucial role in the reaction kinetics. nih.gov

Reactivity with Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles ("soft" nucleophiles) and react efficiently with electrophilic centers like the dichloromethyl group. rsc.org The reaction results in the formation of thioethers, creating new carbon-sulfur bonds. nih.gov These reactions are valuable for introducing sulfur-containing functional groups into the molecule.

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds via Substitution

Nucleophilic substitution on the dichloromethyl group is a key strategy for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Carbon-Nitrogen Bond Formation: As detailed in the previous section, the reaction with amines provides a direct route to C-N bond formation. This is a foundational method for synthesizing various nitrogen-containing thiophene derivatives.

Carbon-Carbon Bond Formation: While direct substitution by carbanions is possible, a more common and versatile strategy involves the initial conversion of the dichloromethyl group into an aldehyde. The hydrolysis of 3-(dichloromethyl)thiophene, a nucleophilic substitution reaction with water, yields thiophene-3-carboxaldehyde. nih.govfishersci.com This aldehyde is a pivotal intermediate for C-C bond formation through well-established reactions such as:

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the aldehyde produces secondary alcohols. rsc.org

Wittig Reactions: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Aldol (B89426) Condensations: Base-catalyzed reaction with enolates forms β-hydroxy carbonyl compounds.

Alternatively, direct substitution with nucleophiles like the cyanide ion (CN⁻) can be used to form 3-thienylacetonitrile, as has been demonstrated for analogous thiophene derivatives. google.com

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and, consequently, is highly reactive towards electrophiles. youtube.com The substitution pattern is governed by the electronic properties of the existing substituent.

Comparative Reactivity Analysis of the Thiophene Nucleus with Benzene (B151609)

Thiophene is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com This enhanced reactivity is attributed to the ability of the sulfur atom's lone pair of electrons to participate in resonance, stabilizing the positively charged intermediate (the Wheland intermediate or sigma complex) formed during the reaction. youtube.com This stabilization is more effective in the five-membered thiophene ring than the stabilization in benzene, leading to a lower activation energy for the substitution reaction. For example, the rate of halogenation for thiophene can be many orders of magnitude faster than that of benzene under similar conditions.

| Feature | Thiophene | Benzene |

|---|---|---|

| Relative Reactivity in EAS | Much more reactive | Baseline |

| Nature of the Ring | Electron-rich heterocycle | Aromatic hydrocarbon |

| Intermediate Stabilization | Stabilized by resonance involving the sulfur heteroatom | Stabilized by resonance across the carbon ring |

| Typical Reaction Conditions | Milder conditions required | Often requires strong Lewis acid catalysts and/or harsher conditions |

Halogenation Studies and Regioselectivity

Electrophilic halogenation (e.g., with Br₂ or Cl₂) of the thiophene ring is a common transformation. The position at which the new halogen atom is introduced is determined by the directing effect of the substituent already present on the ring. The dichloromethyl group (-CHCl₂) is an electron-withdrawing group due to the inductive effect of the chlorine atoms.

In 3-substituted thiophenes, electrophilic attack generally occurs at the C2 or C5 positions, which are more activated than the C4 position. An electron-withdrawing group at the C3 position deactivates the adjacent C2 and C4 positions more strongly than the more distant C5 position. Consequently, electrophilic substitution, including halogenation, on this compound is predicted to occur preferentially at the C5 position. This regioselectivity allows for the controlled synthesis of specifically substituted thiophene derivatives. For instance, using a blocking group at the C2 position of a 3-substituted thiophene has been shown to effectively direct incoming electrophiles to the C5 position. beilstein-journals.org

Nitration and Sulfonation Pathways

The introduction of nitro and sulfo groups onto the thiophene ring are classic examples of electrophilic aromatic substitution. The dichloromethyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. Consequently, harsher reaction conditions may be required compared to the nitration or sulfonation of unsubstituted thiophene.

The directing effect of the dichloromethyl group is anticipated to guide the incoming electrophile primarily to the 5-position, which is the most activated position in 3-substituted thiophenes. Attack at this position results in a more stable cationic intermediate. A lesser amount of the 2-nitro or 2-sulfonic acid derivative may also be formed. The reaction of thiophene with mild nitrating agents, such as copper nitrate, is known to be effective, and similar conditions could potentially be adapted for this compound. For sulfonation, reagents like chlorosulfonic acid are typically employed.

| Reaction | Reagent | Expected Major Product |

| Nitration | Nitric Acid/Trifluoroacetic Anhydride | 3-(Dichloromethyl)-5-nitrothiophene |

| Sulfonation | Chlorosulfonic Acid | 5-(Dichloromethyl)thiophene-2-sulfonic acid |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are pivotal for the introduction of alkyl and acyl groups onto aromatic rings. wikipedia.org However, the deactivating nature of the dichloromethyl group on the thiophene ring presents a significant challenge for these reactions. libretexts.org Friedel-Crafts alkylation of thiophene itself can be problematic due to the relative instability of the thiophene ring in the presence of strong Lewis acids like aluminum chloride, which can lead to undesirable side reactions. google.com The presence of a deactivating group further exacerbates this issue, making Friedel-Crafts alkylation of this compound particularly challenging.

Friedel-Crafts acylation is generally more successful with deactivated aromatic systems compared to alkylation. organic-chemistry.orglibretexts.org This is because the acylium ion is a highly reactive electrophile. youtube.com For this compound, acylation is expected to occur preferentially at the 5-position due to the directing effect of the substituent. nih.gov A stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride, is typically required. sigmaaldrich.commt.com

| Reaction | Acylating/Alkylating Agent | Lewis Acid Catalyst | Expected Major Product |

| Acylation | Acetyl Chloride | Aluminum Chloride | 1-(5-(Dichloromethyl)thiophen-2-yl)ethan-1-one |

| Alkylation | t-Butyl Chloride | Aluminum Chloride | 2-(tert-Butyl)-3-(dichloromethyl)thiophene (likely low yield) |

Vilsmeier-Haack Formylation and Mannich Reactions

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comijpcbs.com The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, meaning this reaction is most effective on activated rings. chemistrysteps.com Given the deactivating effect of the dichloromethyl group, the Vilsmeier-Haack formylation of this compound is expected to be sluggish and may require forcing conditions. If successful, the formyl group would be introduced at the 5-position. The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. thermofisher.comoarjbp.comwikipedia.org Thiophene and its derivatives can undergo Mannich reactions, typically at the more reactive α-positions. researchgate.net For this compound, the reaction would likely occur at the 5-position. The reaction involves an electrophilic attack by an iminium ion, and the deactivated nature of the substrate may necessitate specific catalysts or conditions to proceed efficiently.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(Dichloromethyl)thiophene-2-carbaldehyde |

| Mannich Reaction | Formaldehyde (B43269), Dimethylamine | (5-(Dichloromethyl)thiophen-2-yl)-N,N-dimethylmethanamine |

Mercuration Reactions and Derivative Formation

Mercuration of thiophene with mercuric chloride in the presence of sodium acetate (B1210297) readily yields thiophene-2-mercury chloride. slideshare.net This reaction is a useful pathway for the functionalization of the thiophene ring, as the mercurated product can be converted into other derivatives. For this compound, mercuration is expected to occur at the vacant α-position (the 5-position), yielding 5-(dichloromethyl)thiophen-2-ylmercury(II) chloride. This derivative could then potentially be used in subsequent reactions to introduce other functional groups.

| Reactant | Reagents | Product |

| This compound | HgCl₂, CH₃COONa | 5-(Dichloromethyl)thiophen-2-ylmercury(II) chloride |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. thermofishersci.in For this compound to be utilized in such reactions, it would typically first need to be halogenated to provide a suitable handle for the catalyst. For instance, bromination of this compound would likely yield 2-bromo-3-(dichloromethyl)thiophene, a versatile substrate for cross-coupling.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki-Miyaura)

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org 2-Bromo-3-(dichloromethyl)thiophene could be coupled with various terminal alkynes to introduce an alkynyl substituent at the 2-position. These reactions are typically carried out under mild conditions. thalesnano.comnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. youtube.comrsc.org 2-Bromo-3-(dichloromethyl)thiophene could be coupled with a variety of aryl or vinyl boronic acids or their esters to generate 2-aryl- or 2-vinyl-3-(dichloromethyl)thiophenes. nih.govnih.gov This reaction is known for its high tolerance of functional groups.

Below is a table of representative palladium-catalyzed cross-coupling reactions with analogous thiophene derivatives.

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 2-Iodothiophene | Phenylacetylene | Pd/C, CuI, PPh₃ | 2-(Phenylethynyl)thiophene | ~90 |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, K₂CO₃ | 2,5-Diisopropenylthiophene | ~85 |

Investigation of Reaction Mechanisms and Catalytic Efficiency

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The efficiency of these reactions with a substrate like 2-bromo-3-(dichloromethyl)thiophene would be influenced by the electronic and steric effects of the dichloromethyl group.

The electron-withdrawing nature of the -CHCl₂ group would make the C-Br bond at the 2-position more electron-deficient. This could potentially facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the steric bulk of the dichloromethyl group might hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction.

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation is generally achieved using oxidizing agents such as hydrogen peroxide or peracids. The reaction proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate on the pathway to the sulfone. nih.gov

The electronic nature of substituents on the thiophene ring plays a crucial role in the oxidation process. The rate of the initial oxidation to the sulfoxide is generally increased by electron-donating groups, which enhance the nucleophilicity of the sulfur atom. Conversely, electron-withdrawing groups, such as the dichloromethyl group, are expected to decrease the rate of this first oxidation step. nih.gov The subsequent oxidation of the sulfoxide to the sulfone is influenced differently; electron-withdrawing groups can facilitate this step. nih.gov

Thiophene S-oxides are often unstable and can act as reactive intermediates. nih.gov Their stability can be influenced by the steric bulk of substituents at the 2- and 5-positions. nih.gov In the case of this compound, the substituent is not directly adjacent to the sulfur atom, and its steric influence on the stability of the S-oxide may be limited.

The complete oxidation to the corresponding sulfone is a common outcome when using potent oxidizing systems. dicp.ac.cn For instance, various thiophene derivatives have been successfully oxidized to their respective sulfones with quantitative conversion using hydrogen peroxide in the presence of a methyltrioxorhenium (MTO) catalyst. dicp.ac.cn

Table 1: Oxidation of Thiophene Derivatives with MTO/H₂O₂ System

| Substrate | Oxidizing Agent | Catalyst | Product | Conversion/Yield |

|---|---|---|---|---|

| Thiophene Derivatives | H₂O₂ | MTO | Corresponding Sulfones | Quantitative |

Data sourced from a study on the oxidation of various thiophene derivatives. dicp.ac.cn

Ring-opening reactions of thiophenes are less common than electrophilic substitution but can occur under specific conditions, leading to acyclic products. One notable pathway for the parent thiophene is through photochemical excitation. Upon absorption of UV light, the thiophene molecule can be promoted to an excited state, which may lead to the cleavage of a carbon-sulfur bond and subsequent ring-opening. This process serves as a deactivation mechanism for the electronically excited molecule. rsc.org The global minimum on the first excited singlet potential energy surface of thiophene corresponds to a structure with a significantly elongated C–S bond, indicative of a ring-opening pathway. rsc.org

Ring-opening can also be induced by strong nucleophiles. For example, certain dithienothiophene derivatives have been shown to undergo ring-opening in the presence of aryllithium reagents. The efficiency of this process is dependent on the nucleophilicity of the aryllithium reagent, with more electron-donating groups on the aryl ring promoting the reaction. beilstein-journals.org While this has not been specifically documented for this compound, it illustrates a potential reactivity pathway for the thiophene core under strongly nucleophilic conditions.

Polymerization and Dimerization Processes of Thiophene Scaffolds

Thiophene and its derivatives are well-known precursors for conducting polymers. The polymerization can be achieved through chemical or electrochemical oxidative methods. google.com In these processes, monomer units are coupled, typically through the 2- and 5-positions, to form a conjugated polymer backbone.

The presence of an electron-withdrawing group, such as the dichloromethyl substituent in this compound, has a significant impact on the polymerization process. Electron-withdrawing groups generally make the monomer more difficult to oxidize. uow.edu.au Consequently, a higher anodic potential is required for electrochemical polymerization compared to thiophene or its alkyl-substituted derivatives. d-nb.info The electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels and the band gap, are also influenced by the substituent. researchgate.net Functionalization with electron-withdrawing groups typically leads to a decrease in both the HOMO and LUMO energy levels. researchgate.netrsc.org

Table 2: Effect of Substituents on the Electrochemical Properties of Polythiophenes

| Substituent Type | Effect on Oxidation Potential | Effect on HOMO/LUMO Levels |

|---|---|---|

| Electron-Donating | Lower | Increase |

| Electron-Withdrawing | Higher | Decrease |

General trends observed in the electrochemical polymerization of substituted thiophenes. uow.edu.aud-nb.inforesearchgate.netrsc.org

Dimerization of thiophene scaffolds can occur through various mechanisms. One such pathway involves the Diels-Alder reaction of thiophene S,S-dioxides, which act as dienes. researchgate.net This suggests a potential link between the oxidation of this compound and its subsequent dimerization. Additionally, dimerization of thienoacene compounds has been reported, leading to materials with altered electronic properties, such as a bathochromic shift in absorption and a raised HOMO level. rsc.org

Advanced Spectroscopic Characterization Techniques for 3 Dichloromethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(dichloromethyl)thiophene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional methods, provide a complete picture of its molecular framework.

In the ¹H NMR spectrum of this compound, the chemical environment of each proton determines its resonance frequency (chemical shift, δ) and its interaction with neighboring protons (spin-spin coupling). The electron-withdrawing nature of the dichloromethyl group significantly influences the chemical shifts of the protons on the thiophene (B33073) ring, causing them to appear at a lower field (higher ppm) compared to unsubstituted thiophene.

The spectrum is expected to show four distinct signals: one for the methine proton of the dichloromethyl group (-CHCl₂) and three for the aromatic protons on the thiophene ring (H-2, H-4, and H-5). The methine proton typically appears as a singlet, while the thiophene protons exhibit a characteristic coupling pattern that allows for their unambiguous assignment.

Expected ¹H NMR Data for this compound:

| Proton | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |

| H-2 | Doublet of doublets | J(H2-H5) ≈ 1.5, J(H2-H4) ≈ 3.0 | ≈ 7.50 |

| H-4 | Doublet of doublets | J(H4-H5) ≈ 5.0, J(H4-H2) ≈ 3.0 | ≈ 7.30 |

| H-5 | Doublet of doublets | J(H5-H4) ≈ 5.0, J(H5-H2) ≈ 1.5 | ≈ 7.60 |

| -CHCl₂ | Singlet | - | ≈ 6.80 |

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | ≈ 127 |

| C-3 | ≈ 138 |

| C-4 | ≈ 128 |

| C-5 | ≈ 125 |

| -CHCl₂ | ≈ 65 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be observed between H-2 and H-4, H-2 and H-5, and H-4 and H-5, confirming their spatial proximity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between C-2 and H-2, C-4 and H-4, C-5 and H-5, and the dichloromethyl carbon and its attached proton. This is crucial for assigning the carbon signals based on the known proton assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands. The aromatic C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the aromatic ring are found in the 1600-1350 cm⁻¹ region. iosrjournals.org The presence of the dichloromethyl group gives rise to a strong C-Cl stretching band, which is generally observed in the 850-550 cm⁻¹ range. orgchemboulder.com The C-S stretching vibration, characteristic of the thiophene ring, is expected to appear in the fingerprint region, with reported values often falling between 850 and 600 cm⁻¹. iosrjournals.orgglobalresearchonline.net

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1350 | Medium to Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| C-S Stretch | 850 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by isotopic peaks at M+2 and M+4, with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

The fragmentation of the molecular ion upon electron impact would likely proceed through several key pathways:

Loss of a chlorine radical (·Cl): This would result in a prominent peak at [M-35]⁺.

Loss of hydrogen chloride (HCl): A peak corresponding to the [M-36]⁺ ion may be observed.

Cleavage of the C-C bond: Loss of the dichloromethyl radical (·CHCl₂) would lead to the formation of a thienyl cation.

Ring fragmentation: The thiophene ring itself may break apart, leading to smaller charged fragments.

These fragmentation patterns are crucial for confirming the identity and structure of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with high confidence, distinguishing it from other compounds with the same nominal mass.

For this compound (C₅H₄Cl₂S), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S). This calculation provides a precise value that can be compared against experimental data from an HRMS instrument. The high resolution of the technique, typically to four or more decimal places, enables the differentiation of the target compound from potential isobaric impurities—compounds that have the same integer mass but different elemental compositions.

Impurity profiling is another critical application of HRMS. By analyzing a sample of this compound, HRMS can detect the presence of minor components, such as synthetic byproducts or degradation products. The accurate mass measurements of these impurities can provide crucial clues to their elemental formulas, aiding in their identification and in the optimization of purification processes.

Table 1: Theoretical Isotopic Mass Data for this compound This table presents calculated theoretical values.

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₅H₄Cl₂S | ¹²C₅¹H₄³⁵Cl₂³²S | 165.9438 |

| C₅H₄Cl₂S | ¹²C₅¹H₄³⁵Cl³⁷Cl³²S | 167.9409 |

Analysis of Fragmentation Patterns for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. When a molecule of this compound is bombarded with high-energy electrons, it forms a molecular ion (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for structural confirmation.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemguide.co.uk For a molecule containing two chlorine atoms, this results in peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a characteristic intensity ratio of approximately 9:6:1. neu.edu.trchemguide.co.uk

Key fragmentation pathways for this compound would likely involve the cleavage of the C-Cl and C-C bonds of the dichloromethyl group. A primary fragmentation step is the loss of a chlorine radical (•Cl) to form a more stable chloromethylthiophenyl cation. Subsequent loss of the second chlorine atom or other fragments from the thiophene ring can also occur. The analysis of these fragmentation patterns, particularly the mass differences between peaks, allows for the reconstruction of the molecule's structure and confirms the connectivity of its atoms. nih.govlibretexts.orgdocbrown.info

Table 2: Predicted Major Fragmentation Ions for this compound This table presents predicted values based on chemical principles. Experimental data is not available in the cited sources.

| m/z (for ³⁵Cl) | Proposed Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 166 | [C₅H₄Cl₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 131 | [C₅H₄ClS]⁺ | •Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Absorption Properties and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the thiophene ring itself.

The thiophene ring is an aromatic system with delocalized π-electrons. The absorption of UV light excites these electrons from lower-energy bonding or non-bonding molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy anti-bonding orbitals (like the lowest unoccupied molecular orbital, LUMO). These transitions, typically π → π* transitions, are characteristic of conjugated systems. rsc.orgnih.govnih.govresearchgate.net

The position of the absorption maximum (λ_max) for thiophene is around 231-235 nm. nii.ac.jp The presence of the dichloromethyl substituent at the 3-position is expected to have a modest influence on the absorption spectrum. As an alkyl halide group, it is not a strongly chromophoric or auxochromic group and does not extend the conjugation of the thiophene ring. Therefore, the λ_max for this compound is predicted to be close to that of unsubstituted thiophene, possibly with a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift due to the electronic effects of the substituent. biointerfaceresearch.comekb.egnih.gov

Determination of Electronic Energy Gaps

UV-Vis spectroscopy can be used to estimate the electronic energy gap (or HOMO-LUMO gap) of a molecule. This value is crucial for understanding the electronic properties of materials, particularly in the context of organic electronics. The energy gap (E_g) can be calculated from the onset wavelength (λ_onset) of the absorption band in the UV-Vis spectrum, which corresponds to the lowest energy required for an electronic transition.

The relationship between the energy gap and the wavelength is given by the Planck-Einstein relation:

E_g = hc / λ_onset

where:

h is Planck's constant (6.626 x 10⁻³⁴ J·s)

c is the speed of light (3.00 x 10⁸ m/s)

λ_onset is the absorption onset wavelength in meters

To obtain the energy gap in electron volts (eV), a common unit in this context, the equation can be simplified to:

E_g (eV) = 1240 / λ_onset (nm)

By determining the long-wavelength edge of the first absorption band in the UV-Vis spectrum of this compound, one can calculate a value for its electronic energy gap. ufms.brcore.ac.uknih.govresearchgate.netsemanticscholar.org Without an experimental spectrum, a precise value cannot be determined.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, SC-XRD analysis can provide unambiguous confirmation of its molecular structure and reveal detailed information about its solid-state packing.

The technique works by passing X-rays through a single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a model of the electron density within the crystal can be constructed. This model is then refined to determine the exact positions of each atom in the molecule.

An SC-XRD analysis of this compound would yield a wealth of structural data, including:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-S, C-H, C-Cl) and angles within the molecule, confirming its geometry.

Torsional Angles: Information about the conformation of the dichloromethyl group relative to the thiophene ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, identifying non-covalent interactions such as π-π stacking or halogen bonding that influence the solid-state structure. iucr.orgresearchgate.netacs.orgmdpi.comacs.org

While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure determination in the solid state.

Table 3: Information Obtainable from Single Crystal XRD of this compound This table describes the type of data that would be generated from an SC-XRD experiment.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Parameters | The dimensions and angles of the repeating lattice unit. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsional Angles (°) | Dihedral angles describing molecular conformation. |

Powder X-ray Diffraction for Crystalline Film Characterization

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique employed to investigate the structural properties of crystalline materials. wayne.edu In the context of this compound, PXRD is instrumental in characterizing the microstructure of its crystalline films. This method provides critical information on phase identification, crystallinity, crystal structure, and the preferred orientation of crystallites within the film. wayne.edunist.gov

When a beam of X-rays is directed at a crystalline film, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a unique fingerprint of the crystalline phase present. For a thin film of this compound, the analysis would involve monitoring the intensity of the diffracted X-rays as a function of the scattering angle (2θ).

Key research findings that would be elucidated from a PXRD analysis of a this compound crystalline film include:

Crystallinity Assessment: The presence of sharp, well-defined Bragg diffraction peaks would indicate a highly crystalline material, whereas broad, diffuse halos would suggest an amorphous or poorly ordered structure. researchgate.net

Phase Purity: The diffraction pattern can be compared against known standards or theoretical patterns to confirm the presence of the desired crystalline phase of this compound and to identify any crystalline impurities.

Lattice Parameters: The angular positions of the diffraction peaks can be used to determine the unit cell dimensions (lattice parameters) of the crystal structure.

Crystallite Orientation: In thin films, crystallites may exhibit a preferred orientation relative to the substrate. PXRD can reveal this texture, which significantly influences the material's properties. For instance, studies on thin films of other thiophene-based polymers have shown that crystalline domains can be well-oriented relative to the substrate, a feature that is crucial for applications in electronics. nist.govnist.gov

While specific experimental PXRD data for crystalline films of this compound are not extensively detailed in publicly available literature, the technique remains a standard and indispensable tool for solid-state characterization of such thiophene derivatives.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. For a newly synthesized batch of this compound, elemental analysis serves as a crucial checkpoint to verify its stoichiometric purity and confirm its empirical formula, C₅H₄Cl₂S.

The process involves the combustion of a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its elements into simple gaseous products (e.g., CO₂, H₂O, SO₂). These gases are then separated and quantified, allowing for the calculation of the percentage composition of each element in the original sample.

The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized this compound.

Below is a data table presenting the theoretical elemental composition of this compound.

Theoretical Elemental Composition of this compound (C₅H₄Cl₂S)

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 35.95 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.41 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 42.44 |

| Sulfur | S | 32.06 | 1 | 32.060 | 19.20 |

| Total | 167.053 | 100.00 |

Any significant deviation between experimentally obtained values and the theoretical percentages in the table would indicate the presence of impurities or an incorrect molecular structure, necessitating further purification or re-synthesis of the compound.

Computational Chemistry and Theoretical Investigations of 3 Dichloromethyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scholaris.ca DFT calculations for a molecule like 3-(dichloromethyl)thiophene would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or cc-pVTZ, to provide a robust description of its electronic and geometric properties. scholaris.caresearchgate.net

Geometrical Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. nih.gov For this compound, this involves calculating the total energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy. This process yields key structural parameters.

The presence of the dichloromethyl group introduces rotational freedom around the C-C bond connecting it to the thiophene (B33073) ring. A conformational landscape analysis would be performed to identify the different stable conformers and the energy barriers between them. This involves systematically rotating the dichloromethyl group and calculating the energy at each step to map out the potential energy surface. The results would likely show that the most stable conformation is the one that minimizes steric hindrance between the chlorine atoms and the thiophene ring.

Table 1: Predicted Optimized Geometrical Parameters for a Thiophene Derivative (Note: This table is illustrative, based on typical values for thiophene derivatives, as specific data for this compound is not available. Actual values would be obtained from DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.72 Å |

| C=C | ~1.37 Å | |

| C-C (ring) | ~1.42 Å | |

| C-C (side chain) | ~1.51 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angle | C-S-C | ~92.2° |

| S-C=C | ~111.5° | |

| C=C-C (ring) | ~112.4° |

Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the dichloromethyl group and the adjacent carbon atom of the ring. e3s-conferences.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are example values. Specific energies for this compound would require dedicated TD-DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

Simulation of Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of a molecule and simulate its optical properties, such as its UV-Visible absorption spectrum. derpharmachemica.comresearchgate.net The simulation calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The most significant transitions, particularly the HOMO to LUMO transition, determine the maximum absorption wavelength (λmax). e3s-conferences.org The presence of the dichloromethyl substituent on the thiophene ring would be expected to influence the absorption spectrum compared to unsubstituted thiophene.

Quantum Chemical Descriptors and Reactivity Analysis

Calculation of Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several key descriptors can be derived using Koopmans' theorem approximations. researchgate.net These descriptors help in understanding the relationship between molecular structure, stability, and reactivity. nih.gov

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : The ability of a molecule to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : The resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) = χ² / (2η) : A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. irjweb.com

Table 3: Representative Global Reactivity Descriptors (Note: This table is for illustrative purposes to show the type of data generated from DFT calculations.)

| Descriptor | Formula | Typical Predicted Range |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 eV |

| Electronegativity (χ) | (I+A)/2 | 3.75 - 4.75 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.25 - 3.25 eV |

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. ugm.ac.id It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

The MEP is plotted onto the molecule's electron density surface, with colors representing different potential values. Typically:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. For this compound, these would be expected around the electronegative chlorine atoms and potentially the sulfur atom. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green : Regions of neutral or near-zero potential.

Determination of Electrophilicity Indices and Reaction Predictivity

In the realm of computational chemistry, the electrophilicity index (ω) is a crucial parameter that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. For thiophene and its derivatives, understanding their electrophilicity is key to predicting their reactivity in various chemical reactions, particularly in electrophilic aromatic substitution.

The electrophilicity of thiophene is influenced by the nature of the substituent on the ring. Thiophene itself is considered an electron-rich aromatic compound, making it more reactive towards electrophiles than benzene (B151609). e-bookshelf.denih.gov However, the introduction of an electron-withdrawing group, such as the dichloromethyl group [-CHCl2] at the 3-position, is expected to significantly alter the electronic properties of the thiophene ring.

Computational studies on various substituted thiophenes have shown that electron-withdrawing substituents increase the electrophilicity index. mdpi.com For instance, studies on thiophene sulfonamide derivatives demonstrated that substituents like -CF3 lead to a lower HOMO-LUMO energy gap and a higher electrophilicity index, indicating increased reactivity towards nucleophiles. mdpi.com The dichloromethyl group, being strongly electron-withdrawing due to the inductive effect of the two chlorine atoms, would draw electron density away from the thiophene ring. This withdrawal of electron density deactivates the ring towards electrophilic attack and increases its electrophilic character.

The global electrophilicity index (ω) can be calculated using the following equation, derived from conceptual Density Functional Theory (DFT):

ω = μ² / (2η)

Where:

μ is the electronic chemical potential (approximated as the negative of the electronegativity).

η is the chemical hardness.

The position of the substituent also plays a role in the reactivity. For 3-substituted thiophenes, electrophilic attack can occur at the 2- or 5-positions. The directing effect of the dichloromethyl group would need to be computationally modeled to predict the regioselectivity of such reactions. researchgate.net Fukui functions, which describe the electron density changes upon electron addition or removal, are a valuable tool in this regard, helping to identify the most electrophilic and nucleophilic sites within the molecule. researchgate.net For a molecule like this compound, the carbon atoms of the thiophene ring would be the primary sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful lens through which to observe the dynamic behavior of molecules over time, offering insights into processes such as intermolecular interactions and self-assembly in condensed phases.

Simulation of Intermolecular Interactions and Self-Assembly in Condensed Phases

The self-assembly of thiophene-containing molecules is a topic of significant interest, particularly for applications in organic electronics. chemrxiv.org MD simulations can elucidate the fundamental forces that govern how these molecules arrange themselves in liquids or solids. The intermolecular interactions that drive the self-assembly of thiophene derivatives include π-π stacking, hydrogen bonding, and van der Waals forces. figshare.comnih.gov

For this compound, the intermolecular interactions would be multifaceted. The thiophene ring itself allows for π-π stacking interactions with neighboring molecules. The presence of the dichloromethyl group introduces several key features that would influence these interactions:

Dipole-Dipole Interactions: The -CHCl2 group is highly polar, creating a significant dipole moment in the molecule. These dipole-dipole interactions would play a crucial role in the orientation of molecules in the condensed phase.

Hydrogen Bonding: Although not a classic hydrogen bond donor, the C-H bond in the dichloromethyl group can participate in weak hydrogen bonding interactions with the sulfur atom or the π-system of an adjacent thiophene ring, or with other electronegative atoms in a mixture.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with nucleophilic sites on neighboring molecules.

MD simulations of similar functionalized thiophenes have shown that the position of the substituent significantly affects the packing structure. figshare.comnih.gov For example, altering the attachment point of an amide group from the 2- to the 3-position on the thiophene ring was shown to change the packing from a head-to-tail to a head-to-head arrangement, which was attributed to the cancellation of lateral dipoles. figshare.comnih.gov It is plausible that the strong dipole of the dichloromethyl group in this compound would lead to specific, ordered packing arrangements in the solid state.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is instrumental in establishing correlations between the molecular structure of a compound and its macroscopic properties. nih.govmdpi.comresearchgate.net

For this compound, a number of molecular descriptors can be calculated using computational methods to predict its physical, chemical, and potentially biological properties. These descriptors fall into several categories:

Electronic Descriptors: These include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial charges on atoms. nih.gov For this compound, the electron-withdrawing nature of the -CHCl2 group would lead to a lower HOMO energy and a significant dipole moment.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors such as molecular surface area and volume.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity. nih.gov

QSAR studies on halogenated phenols and other aromatic compounds have shown that descriptors such as the octanol-water partition coefficient, HOMO energy, dipole moment, and the sum of halogen electric charges can be correlated with toxicity. researchgate.net Similar relationships could be established for halogenated thiophenes.

A hypothetical QSAR/QSPR study for a series of substituted thiophenes including this compound would involve the following steps:

Calculation of a wide range of molecular descriptors for each compound in the series.

Experimental measurement of a specific property (e.g., boiling point, solubility, or a measure of biological activity).

Development of a mathematical model (e.g., using multiple linear regression) that correlates the descriptors with the measured property.

Such models can then be used to predict the properties of new, untested compounds. For this compound, the presence of two chlorine atoms and the dichloromethyl group would significantly influence its descriptors and, consequently, its predicted properties.

Below is a table of representative molecular descriptors that would be calculated in a computational study of this compound and related compounds to establish structure-property relationships.

| Descriptor Category | Specific Descriptor | Expected Influence of -CHCl2 Group |

| Electronic | HOMO Energy | Lowered |

| LUMO Energy | Lowered | |

| HOMO-LUMO Gap | Potentially reduced | |

| Dipole Moment | Increased | |

| Steric/Geometrical | Molecular Volume | Increased compared to thiophene |

| Molecular Surface Area | Increased compared to thiophene | |

| Hydrophobic | LogP | Increased (more lipophilic) |

These computational approaches are invaluable for rationalizing the observed properties of this compound and for designing new thiophene derivatives with tailored characteristics for specific applications.

Research Applications and Emerging Fields for 3 Dichloromethyl Thiophene

Advanced Materials Science Applications

The adaptability of the 3-(dichloromethyl)thiophene moiety allows for its incorporation into a diverse array of advanced materials, where the electronic and structural properties of the thiophene (B33073) ring can be harnessed and modified.

Organic Electronics and Optoelectronic Devices

Thiophene-based molecules are fundamental components of organic electronics due to their excellent charge transport capabilities and tunable electronic properties. nbinno.comacs.orgnih.gov The π-conjugated system of the thiophene ring facilitates electron delocalization, which is crucial for the functioning of electronic and optoelectronic devices. nbinno.comrsc.org this compound can serve as a precursor to more complex conjugated systems. The dichloromethyl group can be converted into other functional groups, such as aldehydes or carboxylic acids, which can then be used in coupling reactions to extend the π-conjugation, a key factor in designing materials for organic electronics. nottingham.ac.uk The ability to modify the molecular structure allows for the fine-tuning of energy levels (HOMO and LUMO) to optimize charge injection and transport in devices. researchgate.net

Table 1: Potential Transformations of the Dichloromethyl Group for Organic Electronics

| Starting Material | Reagents/Conditions | Resulting Functional Group | Potential Application in Organic Electronics |

| This compound | H₂O, heat or mild base | 3-Thiophenecarboxaldehyde (B150965) | Precursor for Knoevenagel condensation to synthesize electron acceptors or dyes. |

| This compound | Strong oxidizing agents | 3-Thiophenecarboxylic acid | Monomer for the synthesis of polyesters or polyamides with conjugated backbones. |

| This compound | Friedel-Crafts alkylation | Aryl-substituted thiophenes | Building block for larger, more complex conjugated molecules. |

Organic Light-Emitting Diodes (OLEDs) and their Components

Thiophene derivatives are widely utilized in the emissive layers and charge-transporting layers of OLEDs. nbinno.comnih.govresearchgate.net By incorporating this compound into larger molecular structures, it is possible to create novel fluorescent or phosphorescent emitters. The electronic properties of the resulting molecules, which dictate the emission color and efficiency, can be systematically altered. For instance, the dichloromethyl group could be transformed to link the thiophene to donor and acceptor moieties, a common strategy in the design of efficient OLED emitters. beilstein-journals.orgfrontiersin.org Furthermore, thiophene-containing materials can be engineered to have high charge carrier mobilities, making them suitable for use in the hole-transporting or electron-transporting layers of OLED devices. nbinno.com

Organic Thin-Film Transistors (OFETs) and Semiconductor Materials

The performance of OFETs is highly dependent on the molecular ordering and charge-transport properties of the organic semiconductor. nih.govnih.gov Thiophene-based oligomers and polymers are among the best-performing p-type organic semiconductors. nih.govrsc.org The this compound unit could be incorporated into these materials to influence their solid-state packing and electronic characteristics. The dichloromethyl group could be used to introduce specific side chains that control intermolecular interactions and solubility, both of which are critical for achieving high-performance, solution-processable OFETs. nih.gov The ability to create well-ordered thin films is essential for efficient charge transport in the transistor channel. rsc.orgresearchgate.net

Table 2: Key Parameters for Thiophene-Based OFET Materials

| Parameter | Desired Property | Role of Molecular Structure |

| Charge Carrier Mobility | High | Efficient charge transport in the transistor channel. Dependent on intermolecular π-π stacking. |

| On/Off Ratio | High | Low off-current for low power consumption. Influenced by the semiconductor's band gap. |

| Solution Processability | Good | Enables low-cost fabrication techniques like printing. Determined by the solubility of the material. |

| Environmental Stability | High | Long device lifetime. Related to the chemical stability of the molecule. |

Conductive Polymers and Advanced Macromolecular Architectures

Polythiophenes are a well-known class of conductive polymers with a wide range of applications. cmu.edu The polymerization of thiophene monomers can lead to materials with high electrical conductivity upon doping. mdpi.com this compound could be a valuable monomer for the synthesis of novel conductive polymers. The dichloromethyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. For instance, the chlorine atoms could be substituted to introduce cross-linking sites or to attach other functional groups that impart specific properties to the polymer. This could lead to the development of advanced macromolecular architectures with tailored electronic and physical properties. rsc.orgbit.edu.cn

Chemical Sensors for Environmental and Analytical Applications

The electronic properties of thiophene-based materials can be sensitive to the presence of certain chemical species, making them excellent candidates for chemical sensors. researchgate.net The interaction of an analyte with the conjugated thiophene system can lead to changes in its optical or electrical properties, which can be detected and quantified. This compound can be functionalized to create specific binding sites for target analytes. For example, the dichloromethyl group could be converted to a functional group that selectively interacts with metal ions, anions, or organic molecules. mdpi.comnih.gov This would allow for the development of highly selective and sensitive chemical sensors for a variety of environmental and analytical applications. mdpi.com

Liquid Crystals and Mesogenic Systems

Molecules that exhibit liquid crystalline phases have applications in displays and other electro-optical devices. The incorporation of rigid, polarizable units like the thiophene ring into molecular structures can induce liquid crystalline behavior. mdpi.com By attaching long alkyl chains or other mesogenic groups to the this compound core, it is possible to design new liquid crystalline materials. The dichloromethyl group can be chemically modified to introduce these mesogenic moieties. The resulting molecules could exhibit various liquid crystalline phases, such as nematic or smectic phases, depending on their molecular shape and intermolecular interactions. orientjchem.orgresearchgate.netrsc.org

Roles as Versatile Synthetic Intermediates and Building Blocks

Synthesis of Diverse and Complex Thiophene Derivatives

This compound stands out as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the dichloromethyl group. This functional group serves as a masked aldehyde, readily undergoing hydrolysis to form 3-thiophenecarboxaldehyde. This transformation is pivotal, as 3-thiophenecarboxaldehyde is a cornerstone for creating a vast array of more complex thiophene derivatives. It can participate in numerous carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations, allowing for the introduction of diverse substituents at the 3-position of the thiophene ring. nih.gov

The synthetic utility is not limited to the formation of aldehydes. The dichloromethyl group can be chemically modified in other ways, and the thiophene ring itself is amenable to further functionalization. Electrophilic substitution reactions, such as nitration and halogenation, can introduce additional functional groups at other positions on the ring, further expanding the molecular diversity achievable from this single precursor. nih.gov

Table 1: Key Transformations of this compound

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| This compound | H₂O, Acid/Base catalyst | 3-Thiophenecarboxaldehyde | Hydrolysis |

| 3-Thiophenecarboxaldehyde | Ylide (e.g., Ph₃P=CHR) | 3-(alkenyl)thiophene | Wittig Reaction |

| 3-Thiophenecarboxaldehyde | Phosphonate ester, Base | 3-(alkenyl)thiophene | Horner-Wadsworth-Emmons |

| Thiophene Derivative | HNO₃/H₂SO₄ | Nitrothiophene Derivative | Nitration |

| Thiophene Derivative | Br₂, FeBr₃ | Bromothiophene Derivative | Bromination |

Precursors for Novel Heterocyclic Scaffolds

The utility of this compound extends beyond simple thiophene derivatives to the construction of complex, fused heterocyclic systems. The aldehyde functionality, obtained from its hydrolysis, is a key starting point for various cyclization reactions. For instance, condensation reactions with bifunctional nucleophiles like hydrazines or hydroxylamines can lead to the formation of new heterocyclic rings, such as pyrazoles or isoxazoles, fused to the original thiophene core.

These novel heterocyclic scaffolds are of significant interest in materials science and medicinal chemistry due to their unique three-dimensional structures and potential for novel electronic or biological properties. rsc.org The ability to construct such complex molecular architectures from a relatively simple and accessible starting material underscores the importance of this compound as a fundamental building block in modern synthetic chemistry. mdpi.com

Advanced Chemical Reagents in Complex Organic Synthesis

The controlled reactivity of this compound makes it a valuable reagent in multi-step organic syntheses. Its ability to be converted into a formyl group under relatively mild conditions allows for the selective introduction of an aldehyde into a complex molecule without disturbing other sensitive functional groups. This strategic advantage is crucial in the total synthesis of natural products and other intricate molecular targets. nih.gov

Applications in Industrial Chemistry and Dye Synthesis

In the industrial sector, derivatives of this compound are important intermediates in the production of various commercial products, including agrochemicals and pharmaceuticals. nih.gov A notable application is in the synthesis of dyes and pigments. espublisher.com The thiophene ring acts as an effective chromophore, and its incorporation into dye molecules can produce vibrant colors with desirable properties like high lightfastness and thermal stability. scispace.comsapub.org

For example, 3-aminothiophene, which can be synthesized from precursors derived from this compound, is a key component in a range of azo dyes. sapub.org These dyes are known for their bright shades, ranging from yellow to red, and are used for dyeing synthetic fibers like polyester (B1180765). scispace.comtubitak.gov.tr Furthermore, 3-thiophenecarboxaldehyde is a precursor for methine dyes, which find applications in areas such as thermal printing and optical data storage.

Table 2: Applications of Thiophene Derivatives in Dye Synthesis

| Thiophene Precursor | Dye Class | Resulting Colors | Applications |

| 2-Aminothiophene derivatives | Azo Dyes | Yellow to Red to Green | Dyeing of polyester and other synthetic fibers. sapub.orgsapub.orgtubitak.gov.tr |

| 3-Thiophenecarboxaldehyde | Methine Dyes | Various | Thermal printing, optical data storage. |

Role as a Scaffold in Medicinal Chemistry Research and Lead Compound Development

Thiophene Nucleus as a Privileged Pharmacophore for Novel Bioactive Analogues

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular scaffold that frequently appears in biologically active compounds and approved drugs. nih.govnih.gov It is considered a bioisostere of the benzene (B151609) ring, offering a similar size and shape but with distinct electronic properties due to the presence of the sulfur atom. nih.gov This allows medicinal chemists to substitute benzene rings with thiophene rings in drug candidates to potentially enhance potency, alter solubility, improve drug-receptor interactions, or modify metabolic pathways. nih.govmdpi.com

The sulfur atom's lone pair of electrons can participate in hydrogen bonding, and the aromatic nature of the ring facilitates interactions with biological targets like enzymes and receptors. mdpi.com this compound, as a versatile entry point to a wide variety of functionalized thiophenes, provides a powerful platform for generating libraries of novel compounds for drug discovery. nih.govresearchgate.net By systematically modifying the substituents on the thiophene nucleus, researchers can conduct structure-activity relationship (SAR) studies to optimize the therapeutic properties of a lead compound. nih.gov This approach has been instrumental in the development of novel compounds with potential anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comnih.govnih.gov

Design and Synthesis of Derivatives for Ligand-Target Interaction Studies

The strategic design and synthesis of derivatives are fundamental to exploring how a core molecule like this compound can interact with biological targets. The thiophene moiety is often used as a bioisosteric replacement for phenyl rings, which can improve a compound's metabolic stability, physicochemical properties, and binding affinity for a target receptor. nih.gov The dichloromethyl group on the thiophene ring offers a unique chemical handle for further modification, allowing chemists to systematically alter the molecule's properties to achieve desired biological activity.

Synthetic Methodologies: The synthesis of novel thiophene derivatives is a well-established field, employing a range of chemical reactions to build molecular diversity. These methods can be broadly categorized and are crucial for creating libraries of compounds for screening.

Gewald Reaction: This is a multicomponent reaction widely used for the synthesis of 2-amino-thiophenes. impactfactor.org It typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. impactfactor.org Researchers have used this method to synthesize derivatives for evaluation as anticancer and antioxidant agents. impactfactor.org

Metal-Catalyzed Cross-Coupling Reactions: Metals like copper, indium, and rhodium are frequently used to catalyze the formation of complex thiophene derivatives. nih.gov These methods offer high regioselectivity and are compatible with a broad spectrum of functional groups, enabling precise structural modifications. nih.gov

Amidation Reactions: For creating derivatives with amide linkages, standard coupling reagents are often employed. For instance, the synthesis of thiophene-based Ebola virus entry inhibitors involved an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCl) and 1-hydroxybenzotriazole (B26582) (HOBt) to couple a thiophene carboxylic acid with various amines. acs.org

Structure-Activity Relationship (SAR) Studies: Once derivatives are synthesized, they are tested to determine their biological activity. This process, known as establishing a Structure-Activity Relationship (SAR), helps identify which parts of the molecule are essential for its function. For example, in the development of Ebola virus inhibitors, researchers started with a hit compound featuring a thiophene scaffold and systematically modified substituents at the 2 and 5 positions of the ring. acs.org They found that adding a piperidine (B6355638) group linked by oxygen at different positions on an attached phenyl ring significantly impacted antiviral activity. acs.org Similarly, in the pursuit of anticancer agents, various aromatic amines were used to create a series of thiophene derivatives, with substitutions on the phenyl ring leading to variable efficacy against different cancer cell lines. impactfactor.org

| Synthetic Method | Starting Materials | Derivative Class | Biological Target/Application | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketones/Aldehydes, Activated Nitriles, Elemental Sulfur | 2-Amino-thiophenes | Anticancer, Antioxidant | impactfactor.org |

| Amidation Coupling | 5-Phenylthiophene-2-carboxylic acid, Various Amines | Thiophene-2-carboxamides | Ebola Virus (EBOV) Entry Inhibition | acs.org |